(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S730084
CAS No.
791616-62-1
M.F
C36H17F12O4P
M. Wt
772.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1...

CAS Number

791616-62-1

Product Name

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C36H17F12O4P

Molecular Weight

772.5 g/mol

InChI

InChI=1S/C36H17F12O4P/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)52-53(49,50)51-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,50)

InChI Key

DQORDVSQWPKAQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asymmetric Catalysis:

(S)-BINOL-H phosphate is a valuable catalyst for various asymmetric reactions, including:

  • Aldol reactions: It promotes the formation of specific enantiomers in aldol condensations, leading to the synthesis of chiral alcohols with high optical purity.
  • Hydroaminations: It catalyzes the addition of amines to alkenes and alkynes, enabling the production of enantioenriched amines.
  • Epoxidations: It can be employed in the enantioselective epoxidation of alkenes, generating chiral epoxides.

(2) Chiral Recognition and Separation:

Due to its chirality, (S)-BINOL-H phosphate can be used to:

  • Recognize and separate enantiomers: It can form diastereomeric complexes with racemic mixtures, allowing for the separation of individual enantiomers through techniques like chromatography.
  • Study chiral interactions: By studying the interactions of (S)-BINOL-H phosphate with various chiral molecules, researchers can gain insights into the nature of chiral recognition processes.

(3) Supramolecular Chemistry:

(S)-BINOL-H phosphate can be employed in the construction of supramolecular assemblies due to its ability to:

  • Self-assemble: It can form hydrogen-bonded dimers and higher-order aggregates, leading to the development of functional supramolecular structures.
  • Direct the assembly of other molecules: Its chirality can guide the organization of other molecules within the supramolecular assembly, enabling the creation of chiral materials with specific properties.

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound characterized by its unique binaphthyl structure and the presence of trifluoromethyl groups. The compound features a phosphoric acid derivative, which is significant in various chemical and biological applications. The trifluoromethyl groups enhance the lipophilicity and electronic properties of the compound, potentially influencing its reactivity and interactions with biological systems.

The primary mechanism of action of this compound is through its Brønsted acidity. The phosphate group can donate a proton (H+), acting as a Lewis acid. The chirality of the molecule allows it to interact selectively with other chiral substrates during asymmetric synthesis. The specific mechanism depends on the reaction and the interacting molecules [].

  • Skin and eye irritation: Organic phosphates can irritate the skin and eyes upon contact.
  • Respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
  • Environmental impact: Phosphates can contribute to eutrophication in water bodies.
Typical of phosphoric acid esters. These include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of the corresponding alcohol and phosphoric acid.
  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack by various nucleophiles, facilitating the formation of different derivatives.
  • Condensation Reactions: The compound may react with alcohols or amines to form more complex esters or amides.

These reactions are essential for understanding the compound's behavior in both synthetic and biological contexts.

Research indicates that compounds with similar structures often exhibit significant biological activity. For instance, they can act as enzyme inhibitors or modulators of various biochemical pathways. The presence of trifluoromethyl groups typically enhances metabolic stability and bioavailability, making such compounds attractive in drug design and development. Specific studies have shown that phosphoric acid derivatives can influence cellular signaling pathways, potentially acting as anti-inflammatory agents or modulators of cell proliferation.

The synthesis of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate generally involves several steps:

  • Formation of Binaphthyl Core: This can be achieved through coupling reactions involving naphthalene derivatives.
  • Introduction of Trifluoromethyl Groups: This step often employs electrophilic fluorination techniques or nucleophilic substitution reactions using trifluoromethylating agents.
  • Phosphorylation: The final step involves the introduction of the phosphate group, typically through a reaction with phosphorus oxychloride or phosphoric acid under controlled conditions.

These methods require careful optimization to ensure high yields and purity of the final product.

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing drugs targeting specific enzymes or receptors.
  • Catalysis: Due to its unique structure, it may serve as a catalyst in organic synthesis.
  • Material Science: Its properties could be exploited in developing advanced materials with specific electronic or optical characteristics.

Interaction studies are crucial for determining how (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and interaction modes with proteins.
  • In vitro Assays: To evaluate biological activity against specific targets or pathways.
  • High-throughput Screening: To assess activity across a range of biological assays.

These studies help elucidate the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABinaphthyl coreModerate enzyme inhibitionLacks trifluoromethyl groups
Compound BTrifluoromethyl groups presentHigh anti-inflammatory activityDifferent functional groups
Compound CPhosphoric acid derivativeAnticancer propertiesDifferent aromatic substitutions

The unique combination of a binaphthyl structure with multiple trifluoromethyl substituents distinguishes (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate from other similar compounds, potentially enhancing its biological activity and applicability in drug development.

This comprehensive overview underscores the significance of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in both synthetic chemistry and biological research contexts.

XLogP3

11.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one

Dates

Modify: 2023-08-15
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem
Jain et al. Enantioselective amine alpha-functionalization via palladium-catalysed C-H arylation of thioamides. Nature Chemistry, doi: 10.1038/nchem.2619, published online 3 October 2016

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